molecular formula C15H16N2OS2 B11489815 4,5-bis(2,5-dimethylthiophen-3-yl)-1,3-dihydro-2H-imidazol-2-one

4,5-bis(2,5-dimethylthiophen-3-yl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B11489815
M. Wt: 304.4 g/mol
InChI Key: YNBXURMOBPOMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-BIS(2,5-DIMETHYLTHIOPHEN-3-YL)-2,3-DIHYDRO-1H-IMIDAZOL-2-ONE is a complex organic compound known for its unique electronic and optical properties. This compound is part of the diarylethene family, which is characterized by its ability to undergo reversible photochromic reactions. These properties make it a valuable material in the field of molecular electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-BIS(2,5-DIMETHYLTHIOPHEN-3-YL)-2,3-DIHYDRO-1H-IMIDAZOL-2-ONE typically involves the reaction of 4,5-dibromopyridazin-3(2H)-one with (2,5-dimethylthiophen-3-yl)boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and requires a base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,5-BIS(2,5-DIMETHYLTHIOPHEN-3-YL)-2,3-DIHYDRO-1H-IMIDAZOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of 4,5-BIS(2,5-DIMETHYLTHIOPHEN-3-YL)-2,3-DIHYDRO-1H-IMIDAZOL-2-ONE involves its ability to undergo reversible photochromic reactions. Upon exposure to ultraviolet light, the compound transitions from a closed form to an open form, altering its electronic and optical properties. This change is reversible, allowing the compound to switch back to its original state upon exposure to visible light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-BIS(2,5-DIMETHYLTHIOPHEN-3-YL)-2,3-DIHYDRO-1H-IMIDAZOL-2-ONE is unique due to its specific combination of thiophene rings and imidazole core, which confer distinct electronic and optical properties.

Properties

Molecular Formula

C15H16N2OS2

Molecular Weight

304.4 g/mol

IUPAC Name

4,5-bis(2,5-dimethylthiophen-3-yl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C15H16N2OS2/c1-7-5-11(9(3)19-7)13-14(17-15(18)16-13)12-6-8(2)20-10(12)4/h5-6H,1-4H3,(H2,16,17,18)

InChI Key

YNBXURMOBPOMFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(NC(=O)N2)C3=C(SC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.